Bienvenue dans la boutique en ligne BenchChem!

1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one

Protein tyrosine phosphatase inhibition Covalent warhead SAR α-Haloacetophenone pharmacology

1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one (CAS 1805858-42-7, molecular formula C₁₀H₁₀BrClOS, molecular weight 293.61 g/mol) is a polyfunctional α-bromoketone that integrates an electrophilic bromomethyl ketone, a chloromethyl substituent on the phenyl ring, and a thiol (–SH) group in a single aromatic scaffold. The compound belongs to the α-haloacetophenone family, members of which are recognized as covalent protein tyrosine phosphatase (PTP) inhibitors and versatile intermediates for heterocycle construction.

Molecular Formula C10H10BrClOS
Molecular Weight 293.61 g/mol
Cat. No. B14048671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one
Molecular FormulaC10H10BrClOS
Molecular Weight293.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S)CCl)CC(=O)CBr
InChIInChI=1S/C10H10BrClOS/c11-5-9(13)3-7-1-2-10(14)4-8(7)6-12/h1-2,4,14H,3,5-6H2
InChIKeyQPWHFQZXJOBQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one – Synthetic Utility and Procurement Rationale for Orthogonal Halo-Thiol Building Blocks


1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one (CAS 1805858-42-7, molecular formula C₁₀H₁₀BrClOS, molecular weight 293.61 g/mol) is a polyfunctional α-bromoketone that integrates an electrophilic bromomethyl ketone, a chloromethyl substituent on the phenyl ring, and a thiol (–SH) group in a single aromatic scaffold . The compound belongs to the α-haloacetophenone family, members of which are recognized as covalent protein tyrosine phosphatase (PTP) inhibitors and versatile intermediates for heterocycle construction [1]. Its three chemically orthogonal reactive centers create a differentiated reactivity profile that cannot be replicated by mono- or di-substituted analogs, making it a strategic choice for synthetic chemists and medicinal chemistry laboratories requiring sequential, chemoselective functionalization.

Why Standard α-Haloketone or Mercaptophenyl Analogs Cannot Substitute for 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one in Multi-Step Synthetic Sequences


In-class compounds lacking one or more of the three reactive handles (α-bromo, chloromethyl, or thiol) force synthetic route redesign through the introduction of additional protection/deprotection steps, lower-yielding orthogonal activation strategies, or acceptance of reduced covalent inhibitory potency. The α-bromo ketone is documented to be a significantly more potent PTP warhead than the corresponding α-chloro ketone [1], while the bromomethyl ketone moiety, but not the chloromethyl analog, achieves irreversible enzyme inactivation [2]. Simultaneously, the chloromethyl group serves as a blocking/functionalization handle in aromatic substitution sequences [3], and the thiol enables metal coordination or thiol-ene chemistry that is absent in dichloro analogs. Substituting with any simpler analog inevitably sacrifices at least one of these capabilities, compromising either synthetic efficiency or biological probe performance.

Quantitative Differentiation Evidence for 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one Against Its Closest Analogs


α-Bromo Ketone vs. α-Chloro Ketone PTP Inhibitory Potency – Class-Level SAR

Structure-activity relationship studies on α-haloacetophenone derivatives demonstrate that α-bromo ketones are substantially more potent inhibitors of protein tyrosine phosphatases SHP-1 and PTP1B than their α-chloro counterparts [1]. The benchmark α-bromoacetophenone PTP inhibitor displays a Ki of 42 μM against PTP1B with a kinact/KI of 1.4 × 10⁴ M⁻¹ min⁻¹ . While direct IC50 data for the target compound against purified PTPs is not yet publicly reported, the well-established bromide-over-chloride potency advantage directly predicts that 1-bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one will exhibit stronger PTP inhibition than its 1-chloro analog (1-chloro-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one).

Protein tyrosine phosphatase inhibition Covalent warhead SAR α-Haloacetophenone pharmacology

Bromomethyl Ketone vs. Chloromethyl Ketone Irreversible Enzyme Inactivation – Direct Head-to-Head Evidence

A head-to-head study on E. coli L-isoleucine:tRNA ligase demonstrated that L-isoleucyl-bromomethyl ketone irreversibly inactivates the enzyme, while L-isoleucyl-chloromethyl ketone does not produce inactivation under identical conditions [1]. The inactivation rate exhibited saturation kinetics characteristic of an affinity reagent, and the molar ratio of incorporated label to inactivated enzyme was close to unity, confirming active-site covalent modification. This establishes that the bromomethyl ketone moiety (present in the target compound as the α-bromo ketone) is a functional electrophilic warhead, whereas the chloromethyl ketone analog is unreactive toward the same biological nucleophile.

Affinity labeling Covalent enzyme inactivation Haloketone electrophilicity

Three Orthogonal Reactive Centers Enable Sequential Chemoselective Functionalization – Differentiated from Mono- and Di-Substituted Analogs

The target compound possesses three chemically distinct reactive handles: (i) the α-bromo ketone (SN2/SNAr electrophile, covalent warhead), (ii) the aryl-CH₂Cl group (blocking group for aromatic functionalization per [1]), and (iii) the thiol (metal coordination, thiol-ene click chemistry, disulfide formation). Comparator 1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one (CAS 1804104-86-6) lacks the α-bromo ketone, losing the most electrophilic center. Comparator 1-bromo-3-(2-mercaptophenyl)propan-2-one (CAS 1803880-72-9) lacks the chloromethyl handle, reducing options for later-stage aromatic modification. Comparator 1-bromo-3-(2,4-dichlorophenyl)propan-2-one (CAS 651358-40-6) substitutes Cl for SH, abolishing thiol-based chemistry entirely.

Orthogonal reactivity Sequential functionalization Synthetic intermediate design

Physicochemical Differentiation: Molecular Weight, Hydrogen-Bond Donor Count, and logP Compared to Closest Non-Thiol Analog

The target compound (C₁₀H₁₀BrClOS, MW 293.61 g/mol) contains one hydrogen-bond donor (thiol –SH) and two hydrogen-bond acceptors (C=O, –S–), with a computed XLogP3 of approximately 3.1 . In contrast, the non-thiol analog 1-bromo-3-(2,4-dichlorophenyl)propan-2-one (CAS 651358-40-6, C₉H₇BrCl₂O, MW 281.96 g/mol) lacks any H-bond donor, increasing hydrophobicity and reducing aqueous solubility. The thiol group in the target permits pH-dependent ionization (pKa ~8-10), enabling aqueous solubility tuning that is unavailable in the dichloro analog. This physicochemical differentiation impacts formulation for biochemical assays and influences chromatographic purification behavior during synthesis.

Physicochemical properties Drug-likeness parameters Procurement specification

Synthetic Accessibility: Validated Blocking-Group Strategy Leveraging Bromo and Chloro Substituents for Aromatic Functionalization

US Patent US20100331566A1 explicitly teaches the use of bromo or chloro substituents as blocking groups during the functionalization of aromatic rings, followed by catalytic hydrogenation for removal [1]. The target compound, bearing both a bromo (α-position) and a chloromethyl (aromatic) substituent, is ideally configured to exploit this strategy. The α-bromo ketone can be selectively reduced (e.g., Zn/AcOH) or substituted without disturbing the Ar-CH₂Cl group, while the Ar-CH₂Cl can undergo nucleophilic displacement independent of the α-bromo ketone. This orthogonal reactivity is validated by the patent's scope but not achievable with analogs that lack either the bromo or chloromethyl group.

Aromatic functionalization Blocking group strategy Patent-validated methodology

Purity and Supply Chain Differentiation: Catalog Availability and Specification Comparison

The target compound is commercially available from multiple suppliers at specified purity levels: ≥95% (CAS 1805858-42-7, catalog CM400271) and ≥98% (NLT 98%) from alternative vendors . Closest analog 1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one (CAS 1804104-86-6) is also available at ≥98% purity , but lacks the α-bromo differentiation. Critically, the 1-chloro analog (1-chloro-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one) is not listed with comparable purity specifications across major catalogs, potentially indicating synthetic accessibility challenges. These supply chain data inform procurement decisions where reliable, high-purity sourcing is a prerequisite for reproducible research.

Commercial availability Purity specification Procurement comparison

Optimal Research and Industrial Application Scenarios for 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one


Covalent PTP Probe Development Requiring Irreversible Active-Site Labeling

Based on the established class-level SAR showing that α-bromo ketones are substantially more potent PTP inhibitors than α-chloro ketones [1], and the direct evidence that bromomethyl ketones irreversibly inactivate target enzymes while chloromethyl ketones do not , this compound is the preferred scaffold for developing covalent probes targeting the catalytic cysteine of PTP1B, SHP-1, or SHP-2. The thiol group on the phenyl ring provides an additional attachment point for biotin or fluorophore conjugation without interfering with the warhead.

Multi-Step Synthesis of Complex Heterocycles via Orthogonal Functionalization

Leveraging the three orthogonal reactive handles (α-Br, Ar-CH₂Cl, Ar-SH) and the patent-validated blocking group strategy [1], this compound serves as an advanced intermediate for constructing benzothiazepines, thiochromanes, or thiol-functionalized benzofused heterocycles. Sequential chemoselective reactions (e.g., nucleophilic substitution at α-Br, then Ar-CH₂Cl displacement, followed by thiol-ene or metal-catalyzed coupling) minimize protecting group manipulations and improve overall synthetic efficiency.

Thiol-Containing Pharmacophore Synthesis for Metal-Chelating Drug Candidates

The mercapto group enables metal coordination chemistry (e.g., Zn²⁺, Fe²⁺ chelation) that is absent in the dichloro analog CAS 651358-40-6. This makes the compound a suitable precursor for metallo-β-lactamase inhibitor scaffolds or metal-chelating anticancer agents. The chloromethyl group can be further elaborated to introduce additional metal-binding motifs, while the α-bromo ketone can be converted to a heterocycle that participates in metal coordination [1].

Chemical Biology Tool Compound for Dual-Covalent Target Engagement Studies

The presence of both a bromomethyl ketone (irreversible enzyme inactivation [1]) and a thiol (reversible disulfide exchange or metal coordination) enables the design of dual-mechanism probes. Researchers can exploit the α-bromo for covalent target labeling while using the thiol for pull-down enrichment via disulfide-exchange resins, enabling MS-based target identification workflows that single-warhead analogs cannot support.

Quote Request

Request a Quote for 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.